molecular formula C4H8S2 B12314554 Thiolane-3-thiol

Thiolane-3-thiol

Cat. No.: B12314554
M. Wt: 120.2 g/mol
InChI Key: HWPKEMDGLXSFDR-UHFFFAOYSA-N
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Description

. This compound is characterized by a five-membered ring structure containing one sulfur atom and a thiol group (-SH) attached to the third carbon atom. Thiolane-3-thiol is known for its unique chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiolane-3-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of thiourea with an alkyl halide, followed by hydrolysis of the intermediate isothiouronium salt to yield the thiol . Another method includes the thiol-yne click reaction, where an alkynyl-terminated compound reacts with a thiol-containing compound under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions, utilizing thiourea and alkyl halides as starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Thiolane-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of thiolane-3-thiol involves its thiol group, which can undergo various chemical reactions, including oxidation and substitution. The thiol group can form disulfide bonds, which are crucial in redox reactions and protein folding. Additionally, this compound can interact with metal ions, forming complexes that are useful in catalysis and material science .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a thiol group and a sulfur-containing heterocyclic ring. This structure imparts distinct chemical reactivity and makes it valuable in various applications, particularly in redox chemistry and material science .

Properties

Molecular Formula

C4H8S2

Molecular Weight

120.2 g/mol

IUPAC Name

thiolane-3-thiol

InChI

InChI=1S/C4H8S2/c5-4-1-2-6-3-4/h4-5H,1-3H2

InChI Key

HWPKEMDGLXSFDR-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1S

Origin of Product

United States

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